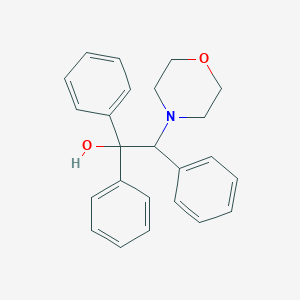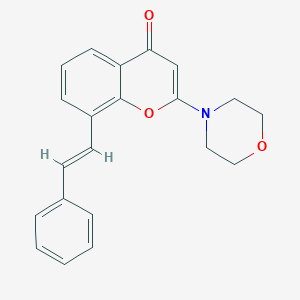![molecular formula C15H12N2O B10841960 2-m-Tolyl-1H-[1,8]naphthyridin-4-one](/img/structure/B10841960.png)
2-m-Tolyl-1H-[1,8]naphthyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-间甲苯基-1H-[1,8]萘啶-4-酮是一种杂环化合物,属于1,8-萘啶类。该化合物以萘啶核心为特征,在2位有一个甲苯基,在4位有一个酮基。
准备方法
合成路线和反应条件
1,8-萘啶的合成,包括2-间甲苯基-1H-[1,8]萘啶-4-酮,可以通过多种方法实现。 一种常见的方法是将取代的芳香醛、2-氨基吡啶和丙二腈或氰乙酸酯在催化剂(如N,N,N’,N’-四溴苯-1,3-二磺酰胺 (TBBDA) 或聚(N,N’-二溴-N-乙基苯-1,3-二磺酰胺) (PBBS))存在下进行多组分反应 。 另一种方法是采用弗里德兰德方法,该方法采用绿色策略和金属催化合成 .
工业生产方法
1,8-萘啶的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 优选使用水溶性催化剂和环保溶剂,以最大限度地减少对环境的影响 .
化学反应分析
反应类型
2-间甲苯基-1H-[1,8]萘啶-4-酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化成相应的萘啶氧化物。
还原: 还原反应可以将酮基转化为醇。
取代: 该化合物可以在甲苯基或萘啶核心上进行取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 取代反应通常涉及卤化剂或亲核试剂在碱性或酸性条件下进行。
主要生成产物
氧化: 萘啶氧化物。
还原: 萘啶醇。
取代: 根据所用试剂的不同,会形成各种取代的萘啶衍生物。
科学研究应用
2-间甲苯基-1H-[1,8]萘啶-4-酮在科学研究中有许多应用:
药物化学: 该化合物因其与DNA插入的能力和抑制细胞增殖的能力而被研究为潜在的抗癌剂.
材料科学: 它被用作合成金属配合物的配体,用于发光二极管和染料敏化太阳能电池.
化学生物学: 该化合物用作研究生物过程和相互作用的分子探针.
作用机制
2-间甲苯基-1H-[1,8]萘啶-4-酮的作用机制与其与DNA的相互作用有关。该化合物插入DNA碱基对之间,改变DNA构象,抑制DNA复制和转录。 这导致抑制癌细胞生长和增殖 。 此外,该化合物可能与参与细胞信号传导途径的特定酶和蛋白质相互作用 .
相似化合物的比较
类似化合物
- 2-苯基-1H-[1,8]萘啶-4-酮
- 2-甲基-1H-[1,8]萘啶-4-酮
- 2-(4-甲基苯基)-1H-[1,8]萘啶-4-酮
独特性
2-间甲苯基-1H-[1,8]萘啶-4-酮由于在2位存在甲苯基而具有独特性,该甲苯基赋予了独特的电子和立体性质。 这种修饰增强了其与生物靶标相互作用的能力,并与其他萘啶衍生物相比提高了其溶解度和稳定性 .
属性
分子式 |
C15H12N2O |
|---|---|
分子量 |
236.27 g/mol |
IUPAC 名称 |
2-(3-methylphenyl)-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C15H12N2O/c1-10-4-2-5-11(8-10)13-9-14(18)12-6-3-7-16-15(12)17-13/h2-9H,1H3,(H,16,17,18) |
InChI 键 |
IZFIIAGLKAXALT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(N2)N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


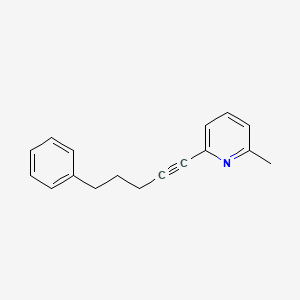

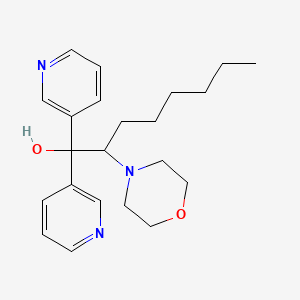

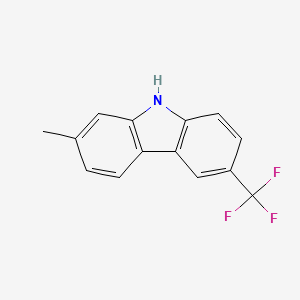

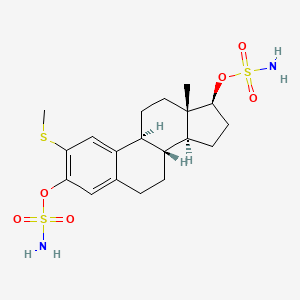
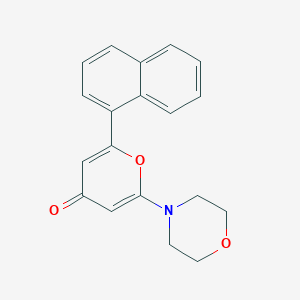
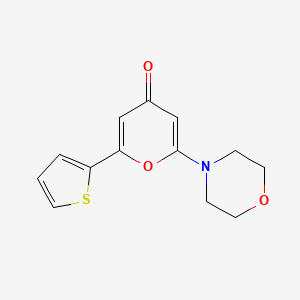
![2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10841949.png)
![2-methyl-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B10841955.png)
